2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol
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Overview
Description
2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol is an organic compound with the molecular formula C10H13F2NO2 It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a hydroxyl group on a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-(difluoromethoxy)phenyl)propan-1-ol
- 2-Amino-2-(4-(trifluoromethoxy)phenyl)propan-1-ol
- 2-Amino-2-(4-(difluoromethyl)phenyl)propan-1-ol
Uniqueness
2-Amino-2-(4-(difluoromethoxy)phenyl)propan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or receptor modulators .
Properties
Molecular Formula |
C10H13F2NO2 |
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Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-amino-2-[4-(difluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-10(13,6-14)7-2-4-8(5-3-7)15-9(11)12/h2-5,9,14H,6,13H2,1H3 |
InChI Key |
DIDVOMSLIBYCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
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